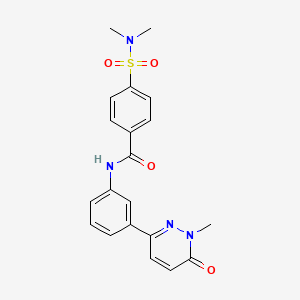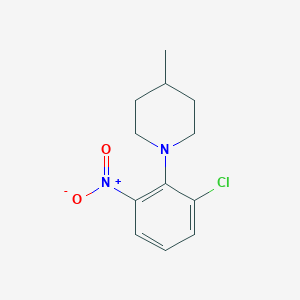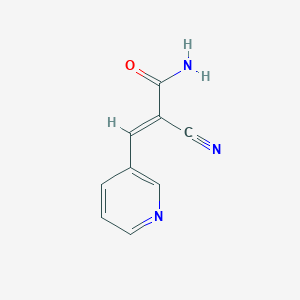
(E)-2-cyano-3-pyridin-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-pyridin-3-ylprop-2-enamide, also known as E-2-CYP-3-PPA, is an organic compound with a wide range of applications in scientific research. Its chemical structure consists of a carbon-carbon double bond and two nitrogen atoms, making it an important building block for organic synthesis. E-2-CYP-3-PPA has been used in a variety of scientific studies, ranging from biochemical and physiological effects to its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Quinolines and Related Fused Pyridines : Hayes and Meth–Cohn (1979) discovered that the Vilsmeier formylation of tertiary and secondary enamides, like the mentioned compound, leads to 2-pyridones and 2-chloropyridines. This process allows for various substitutions, contributing to the synthesis of quinolines and related compounds (Hayes & Meth–Cohn, 1979).
Synthesis of Fluorescent Pyrido[2,3-b]indolizines : Sokolova et al. (2020) explored the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones, leading to fluorescent pyrido[2,3-b]indolizines. This study highlights the utility of enaminones in synthesizing optically active compounds (Sokolova et al., 2020).
Enantioselective Intramolecular Addition to Ketones : Yang et al. (2009) reported that tertiary enamides, including (E)-2-cyano-3-pyridin-3-ylprop-2-enamide, undergo an enantioselective intramolecular addition reaction to activated carbonyl moieties. This reaction produces enantioenriched 1H-pyrrol-2(3H)-one derivatives, highlighting its significance in asymmetric synthesis (Yang et al., 2009).
Synthesis of Heterocyclic Assemblies : Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used as 2-enamides in reactions with oxalyl chloride. This leads to the formation of heterocyclic assemblies like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).
Synthesis of Pyrroles and Pyridines : Cacchi et al. (2008) used N-Propargylic beta-enaminones as intermediates for synthesizing polysubstituted pyrroles and pyridines. The choice of solvent and reaction conditions influenced the resulting compounds (Cacchi et al., 2008).
Synthesis of 3-Azolylpyridines and Azolylazoloazines : Al-Saleh et al. (2004) found that 2-Azolyl-3-enaminones react with ethyl cyanoacetate to yield 2-pyridones or 2-aminopyridines. This synthesis demonstrates the versatility of enaminones in creating polyfunctionally substituted heterocycles (Al-Saleh et al., 2004).
Propiedades
IUPAC Name |
(E)-2-cyano-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHVANPHMSEPFC-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

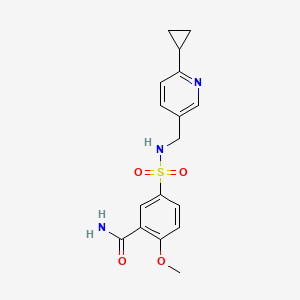
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)
![3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2863153.png)

![4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2863155.png)
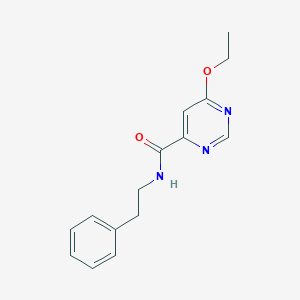
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2863161.png)
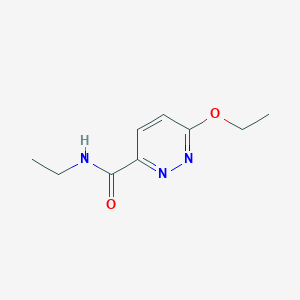
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)
